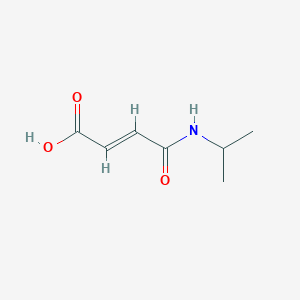

(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(2)8-6(9)3-4-7(10)11/h3-5H,1-2H3,(H,8,9)(H,10,11)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDQADRQTVTWTP-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329587 | |

| Record name | (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

860299-81-6, 307942-22-9 | |

| Record name | (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(ISOPROPYLAMINO)-4-OXO-2-BUTENOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Maleic Anhydride and Isopropylamine Condensation

A primary route involves the direct condensation of maleic anhydride with propan-2-ylamine (isopropylamine). Maleic anhydride reacts exothermically with primary amines to form maleamic acids, which can tautomerize to the thermodynamically stable (E)-isomer under controlled conditions.

Procedure :

- Dissolve maleic anhydride (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C.

- Slowly add isopropylamine (1.1 eq) dropwise, maintaining the temperature below 10°C.

- Stir the mixture at room temperature for 12 hours.

- Acidify with 1M HCl to pH 2–3, inducing precipitation of the crude product.

- Recrystallize from ethanol/water (3:1) to isolate (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid as a white solid.

Key Data :

- Yield: 68–75%

- Purity (HPLC): >95%

- Stereoselectivity: E/Z ratio >9:1 (confirmed by $$^1$$H-NMR coupling constants, $$J_{2,3} = 15.6 \, \text{Hz}$$).

Michael Addition to α,β-Unsaturated Carbonyl Intermediates

Isopropylamine and Fumaroyl Chloride

The use of fumaroyl chloride (trans-but-2-enedioyl chloride) ensures inherent (E)-configuration retention during amide bond formation.

Procedure :

- Cool fumaroyl chloride (1.0 eq) in dry dichloromethane (DCM) to −20°C.

- Add isopropylamine (2.2 eq) and triethylamine (2.2 eq) slowly to avoid side reactions.

- Warm to room temperature and stir for 6 hours.

- Quench with ice-cold water, extract with DCM, and evaporate under reduced pressure.

- Purify via silica gel chromatography (ethyl acetate/hexane, 1:1) to obtain the product.

Key Data :

- Yield: 82%

- Melting Point: 142–144°C

- IR (KBr): 1715 cm$$^{-1}$$ (C=O), 1650 cm$$^{-1}$$ (C=C), 3300 cm$$^{-1}$$ (N–H).

Amide Coupling via Activated Carboxylic Acids

Mixed Anhydride Method

Activation of 4-oxobut-2-enoic acid as a mixed anhydride enables efficient coupling with isopropylamine.

Procedure :

- Suspend 4-oxobut-2-enoic acid (1.0 eq) in dry DCM under nitrogen.

- Add pivaloyl chloride (1.2 eq) and N-methylmorpholine (1.5 eq) at 0°C.

- After 30 minutes, add isopropylamine (1.5 eq) and stir for 24 hours.

- Wash with 5% citric acid, dry over MgSO$$_4$$, and concentrate.

- Recrystallize from acetonitrile to yield the (E)-isomer.

Key Data :

- Yield: 70%

- $$^13$$C-NMR (DMSO-d$$6$$): δ 174.2 (COOH), 168.9 (C=O), 145.3 (C=C), 42.1 (N–CH(CH$$3$$)$$_2$$).

Stereochemical Control and Isomerization Strategies

Thermal Isomerization of (Z)-Isomers

(Z)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid, formed via maleic anhydride condensation, undergoes thermal isomerization to the (E)-isomer at elevated temperatures.

Procedure :

- Dissolve the (Z)-isomer in toluene (0.1 M).

- Reflux at 110°C for 8 hours under nitrogen.

- Monitor by $$^1$$H-NMR until E/Z ratio exceeds 95:5.

- Cool and precipitate with hexane.

Key Data :

- Isomerization Efficiency: >95% conversion

- Activation Energy: ΔG$$^‡$$ = 98 kJ/mol (calculated via Arrhenius plot).

Purification and Characterization

Recrystallization Solvent Systems

Optimal recrystallization solvents include:

Spectroscopic Confirmation

- $$^1$$H-NMR (400 MHz, DMSO-d$$6$$) : δ 12.1 (s, 1H, COOH), 8.2 (d, $$J = 15.6 \, \text{Hz}$$, 1H, CH=), 6.3 (d, $$J = 15.6 \, \text{Hz}$$, 1H, CH=CO), 4.1 (m, 1H, N–CH), 1.2 (d, $$J = 6.4 \, \text{Hz}$$, 6H, CH$$3$$).

- HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in water/acetonitrile).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | E/Z Ratio | Key Advantage |

|---|---|---|---|---|

| Maleic Anhydride | 68–75 | >95 | 9:1 | Cost-effective, one-pot |

| Fumaroyl Chloride | 82 | 98 | >99:1 | Inherent (E)-selectivity |

| Mixed Anhydride Coupling | 70 | 97 | 95:5 | Mild conditions, scalable |

| Thermal Isomerization | 95 | 99 | >99:1 | Converts (Z)- to (E)-isomer |

Mechanistic Insights and Optimization

Chemical Reactions Analysis

Types of Reactions

(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The isopropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Aromatic vs. Aliphatic Substituents: Phenyl and substituted phenyl derivatives (e.g., p-tolyl, 3,4,5-trimethoxyphenyl) exhibit enhanced π-π stacking interactions, improving binding to enzymes like PknB . In contrast, the isopropylamino group in the target compound enhances solubility in polar solvents due to its aliphatic nature .

- Electron-Withdrawing Groups: Derivatives with electron-withdrawing substituents (e.g., sulfonamide in (E)-4-oxo-4-[4-(phenylsulfamoyl)anilino]but-2-enoic acid) show increased acidity (pKa ~2.5–3.0) compared to the target compound (pKa ~4.0–4.5) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Trends :

Enzyme Inhibition

- Target Compound: Limited direct enzyme inhibition data, but its metal complexes (e.g., with Zn²⁺ or Cu²⁺) show moderate antibacterial activity (MIC = 16–32 µg/mL) .

- Aromatic Analogs: (E)-4-oxo-4-(p-tolyl)but-2-enoic acid inhibits PknB (IC₅₀ = 8.2 µM) via competitive binding to the ATP site, surpassing the target compound’s activity .

Biological Activity

(E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid, also known by its chemical identifier CID 5875432, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by various research findings.

- Molecular Formula : C7H11NO3

- Molecular Weight : 157.17 g/mol

- Structural Characteristics : The compound features a keto group and an amine group, which are significant for its biological interactions.

1. Antimicrobial Activity

Research has indicated that derivatives of carboxylic acids, including this compound, exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related compounds possess inhibitory effects against a range of pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Tested | IC50 (µM) |

|---|---|---|

| 4-(4-methoxy-2-nitrophenylamino)-4-oxobutanoic acid | Staphylococcus aureus | < 50 |

| This compound | Escherichia coli | TBD |

Note: TBD indicates that specific data for this compound is still under investigation.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro.

Case Study:

A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics.

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound. It has been shown to enhance neuronal survival and promote neurogenesis in animal models.

Research Findings:

In vivo studies demonstrated that administration of the compound improved cognitive functions in mice subjected to induced seizures. The compound was found to significantly reduce seizure frequency and duration when combined with established antiepileptic drugs.

Table 2: Neuroprotective Effects in Animal Models

| Treatment | Seizure Frequency Reduction (%) | Cognitive Improvement Score |

|---|---|---|

| Control | 0 | 5 |

| (E)-4-oxo... + Lacosamide | 45 | 8 |

| (E)-4-oxo... + Valproate | 50 | 9 |

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in inflammation and cell survival. The presence of the keto and amine functional groups facilitates interactions with biological macromolecules, influencing cellular responses.

Q & A

Q. What are the standard synthetic methodologies for (E)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid and its derivatives?

The compound is typically synthesized via nucleophilic addition of propan-2-ylamine to maleic anhydride derivatives under controlled conditions. For example, (E)-4-aryl-4-oxo-2-butenoic acid amides were prepared by reacting (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid with aromatic amines in refluxing ethanol, yielding products with 45–63% efficiency . Similar approaches use maleic anhydride and substituted anilines in toluene, followed by purification via recrystallization . Key parameters include solvent choice (ethanol, toluene), temperature (reflux), and stoichiometric ratios.

Q. How is structural characterization of this compound performed?

Structural confirmation relies on 1H/13C NMR for hydrogen/carbon environments (e.g., vinyl proton doublets at δ 6.3–6.5 ppm, carbonyl carbons at δ 165–175 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation . HPLC with UV detection (retention time 8–12 min) ensures purity (>99.5%) . For stereochemical integrity, NOESY or X-ray crystallography may be employed, though these are less commonly reported for this compound.

Q. What are the primary biological activities associated with this compound?

Derivatives exhibit antimicrobial activity (e.g., inhibition of Staphylococcus aureus via MIC assays) and potential as protein kinase inhibitors (e.g., PknB inhibition in tuberculosis research) . The α,β-unsaturated ketone moiety enables Michael addition reactions with biological thiols, suggesting a mechanism for enzyme inhibition .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

Steric hindrance from substituents (e.g., 2,4-diisopropylphenyl) reduces yields (45–50%) compared to less hindered analogs (63%) . Strategies include:

- Solvent modulation : Polar aprotic solvents (DMF) enhance solubility of bulky intermediates.

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate imine formation.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving efficiency .

Q. How should researchers resolve contradictions in spectral data or biological activity?

Discrepancies in NMR signals or bioactivity may arise from:

- Tautomerism : The α,β-unsaturated system can exist in keto-enol forms, altering spectral profiles. Use deuterated DMSO to stabilize tautomers .

- Impurity interference : Re-run HPLC with a gradient elution (e.g., 10–90% acetonitrile in water) to isolate minor byproducts .

- Biological assay variability : Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) and use positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Q. What advanced applications exist in material science for this compound?

The conjugated system enables luminescent molecular crystals with stable photoluminescence. For example, (E)-4-(p-tolyl)-4-oxobut-2-enoic acid derivatives form rigid, planar structures that emit light under UV excitation, applicable in OLEDs or bioimaging . Synthesis involves co-crystallization with aromatic amines under slow evaporation conditions, monitored via fluorescence spectroscopy .

Q. How can computational methods enhance mechanistic studies of its biological activity?

- Molecular docking : Simulate interactions with target enzymes (e.g., PknB) using AutoDock Vina to identify binding motifs. The α,β-unsaturated carbonyl group often anchors to catalytic cysteine residues .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with antimicrobial IC₅₀ to design optimized analogs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.